2-Methyloxolane-2-carboximidamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H12N2O |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
2-methyloxolane-2-carboximidamide |
InChI |
InChI=1S/C6H12N2O/c1-6(5(7)8)3-2-4-9-6/h2-4H2,1H3,(H3,7,8) |
InChI Key |
NLYBDFOCJPFZQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCO1)C(=N)N |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 2 Methyloxolane 2 Carboximidamide
Acid-Base Catalysis in Reactions Involving the Carboximidamide Functionality
The carboximidamide, or amidine, group is characterized by its basicity. wikipedia.org Amidines are significantly more basic than their amide analogues due to the delocalization of the positive charge over two nitrogen atoms upon protonation. wikipedia.org This protonation occurs at the sp²-hybridized imino nitrogen, resulting in a resonance-stabilized amidinium cation. wikipedia.org The pKa of the conjugate acid of a typical acyclic amidine is around 12, making them one of the strongest organic bases.
Acid-base catalysis plays a crucial role in reactions involving the 2-methyloxolane-2-carboximidamide functionality. In acid catalysis, protonation of the imino nitrogen enhances the electrophilicity of the amidine carbon, making it more susceptible to nucleophilic attack. wikipedia.org This is a key step in the hydrolysis of amidines to amides and ultimately to carboxylic acids. youtube.comkhanacademy.org The reaction is initiated by the protonation of the carbonyl oxygen in the case of amides, which makes the carbonyl carbon more electrophilic. youtube.com
Conversely, in base-catalyzed reactions, a strong base can deprotonate the amino group, although this is less common due to the high pKa. More frequently, the neutral amidine acts as a nucleophile. The basicity of the amidine can also influence the reaction environment, potentially catalyzing other reactions in the system. creative-enzymes.com The general principles of acid-base catalysis involve the stabilization of transition states through proton transfer, which lowers the activation energy of the reaction. creative-enzymes.com
Table 1: Illustrative pKa Values of Related Amidine and Amine Functional Groups
| Compound/Functional Group | pKa of Conjugate Acid |
|---|---|
| Acetamidine | ~12.4 |
| Benzamidine | ~11.6 |
| Ammonia | 9.25 |
This table presents typical pKa values for related compounds to illustrate the basicity of the amidine functional group. Actual values for this compound may vary.
Nucleophilic and Electrophilic Reactivity Profiles of the Amidine Group
The reactivity of the amidine group in this compound is twofold. The lone pairs of electrons on the nitrogen atoms confer nucleophilic character to the molecule. escholarship.orgacs.orgnih.govresearchgate.net The imino nitrogen is generally more nucleophilic than the amino nitrogen due to the higher pKa of its conjugate acid. Amidines can participate in various nucleophilic reactions, including alkylation, acylation, and addition to electrophilic multiple bonds. semanticscholar.org For instance, they can react with Michael acceptors in conjugate addition reactions. semanticscholar.org
The electrophilicity of the amidine carbon can be enhanced through activation. acs.org As mentioned, protonation under acidic conditions makes the carbon atom more susceptible to attack by nucleophiles. acs.org Another method of activation involves the use of triflic anhydride (B1165640) and pyridine, which can lead to the formation of highly reactive intermediates. researchgate.net In some cases, dicationic amidine species can act as "superelectrophiles," exhibiting extremely high reactivity towards nucleophiles. acs.org The reaction of amidines with 1,2,3-triazines and 1,2,3,5-tetrazines to form pyrimidines or 1,3,5-triazines showcases their role as nucleophiles in complex heterocyclic syntheses. escholarship.orgacs.orgnih.govresearchgate.net
Ring Strain and Reactivity of the 2-Methyloxolane Moiety
The 2-methyloxolane moiety, also known as 2-methyltetrahydrofuran (B130290) (2-MeTHF), is a five-membered saturated heterocyclic ring. nih.govmdpi.com Unlike smaller rings such as oxiranes and oxetanes, five-membered rings like oxolane exhibit significantly less angle strain. The bond angles in cyclopentane, the parent carbocycle, are close to the ideal tetrahedral angle of 109.5°, and the introduction of an oxygen atom in the ring does not introduce substantial additional strain. The 2-methyloxolane ring is generally stable and unreactive under many conditions. nih.goveuropa.eu
Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies
The elucidation of reaction mechanisms for amidine-containing compounds often relies on a combination of kinetic and spectroscopic techniques, complemented by computational studies. escholarship.orgacs.orgnih.govresearchgate.net A common intermediate in the nucleophilic addition to the amidine carbon is a tetrahedral intermediate. acs.org For example, in the hydrolysis of an amidine, the addition of water or a hydroxide (B78521) ion to the amidine carbon forms a tetrahedral species which then breaks down to the products. acs.org The direct observation of such intermediates can sometimes be achieved using spectroscopic methods under specific conditions. acs.org
In reactions such as the cycloaddition of amidines with azines, zwitterionic intermediates have been proposed. escholarship.orgacs.orgnih.govresearchgate.net Computational studies can provide valuable insights into the energies of these intermediates and the transition states that connect them. escholarship.orgacs.orgnih.govresearchgate.netnih.gov For instance, in the reaction of amidines with 1,2,3-triazines, computational analysis has shown that the initial nucleophilic attack of the amidine on the triazine ring is the rate-limiting step, leading to a zwitterionic intermediate. escholarship.orgacs.orgnih.govresearchgate.net Spectroscopic techniques like NMR and EPR can be employed to probe the structure of intermediates, sometimes with the aid of isotopic labeling. escholarship.orgacs.orgnih.govresearchgate.netosti.gov
Table 2: Proposed Intermediates in Reactions of the Amidine Functionality
| Reaction Type | Proposed Intermediate | Key Features |
|---|---|---|
| Hydrolysis | Tetrahedral Intermediate | Sp³-hybridized carbon, contains hydroxyl and amino groups |
| Cycloaddition with Azines | Zwitterionic Intermediate | Contains both a positive and a negative formal charge |
The choice of solvent can significantly influence the reaction pathways of this compound, primarily by affecting the stability of reactants, intermediates, and transition states. In reactions that proceed through charged intermediates, such as the zwitterionic species mentioned earlier, polar protic or aprotic solvents would be expected to stabilize these intermediates, thereby lowering the activation energy and accelerating the reaction rate.
For reactions involving neutral, nonpolar reactants, nonpolar solvents may be more suitable. The specific interactions between the solvent and the reacting species can alter the reaction mechanism. For example, a solvent that can participate in hydrogen bonding could stabilize a transition state with developing charge separation. In some cases, the solvent itself can act as a reactant, as in solvolysis reactions. The study of reaction kinetics in a variety of solvents can provide valuable information about the nature of the transition state. For instance, a significant rate enhancement in polar solvents often suggests a transition state that is more polar than the reactants. In multicomponent reactions, the solvent choice can be critical for achieving good yields and selectivity. acs.org The use of alternative solvents is also an area of active research to improve the environmental footprint of chemical reactions. rsc.org
Computational and Theoretical Studies on 2 Methyloxolane 2 Carboximidamide
Quantum Chemical Calculations of Electronic Structure and Tautomerism
The carboximidamide group is capable of existing in various tautomeric forms, which can profoundly affect the molecule's chemical properties, including its hydrogen-bonding capacity and reactivity. Quantum chemical calculations, especially those using Density Functional Theory (DFT), are crucial for ascertaining the relative stabilities and electronic characteristics of these tautomers.
The principal tautomeric equilibrium for 2-Methyloxolane-2-carboximidamide concerns the migration of a proton between the nitrogen atoms, resulting in distinct imino-amino and amino-imino forms.
Tautomer A (Imino-Amino): The more prevalent form, where the double bond is situated between the carbon and one nitrogen atom, with the other nitrogen existing as an amino group.
Tautomer B (Amino-Imino): The alternative form where the positions of the double bond and single bond within the N-C-N moiety are swapped.
DFT calculations, for example, at the B3LYP/6-311+G(d,p) level of theory and incorporating a solvent continuum model, would be employed to optimize the geometry of each tautomer and compute their electronic energies. Such analyses typically reveal that one tautomer is markedly more stable. In the case of simple amidines, the imino-amino tautomer is generally the favored form.
Table 1: Calculated Relative Energies of this compound Tautomers (Illustrative Data)
| Tautomer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water | Predicted Population (in Water) |
|---|---|---|---|
| Tautomer A | 0.00 | 0.00 | >99% |
| Tautomer B | +5.8 | +4.2 | <1% |
Further examination of the electronic structure yields deeper insights. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding reactivity. The HOMO is typically localized on the amino nitrogen and the C=N π-system, identifying these as the primary sites for electrophilic attack. Conversely, the LUMO is usually centered on the C=N π* antibonding orbital, indicating the site for nucleophilic attack. An electrostatic potential map would visualize the electron-rich regions (negative potential) around the nitrogen atoms and the electron-poor regions (positive potential) surrounding the amino hydrogens, underscoring their roles as hydrogen bond acceptors and donors.
Conformational Analysis of the Oxolane Ring and its Influence on Reactivity
The five-membered oxolane (tetrahydrofuran) ring is not planar and exists in a dynamic equilibrium between two main puckered conformations: the envelope (with Cₛ symmetry) and the twist (with C₂ symmetry). The substituents at the C2 position—a methyl group and a carboximidamide group—introduce significant steric and electronic effects that dictate the conformational preference of the ring.
Computational potential energy surface (PES) scans are utilized to probe the ring's flexibility. This process involves the systematic variation of a key dihedral angle within the ring and the calculation of the energy at each increment. The outcomes of this analysis identify the low-energy conformers and the energy barriers that separate them.
For 2-substituted oxolanes, the substituent generally favors an equatorial-like position to minimize steric hindrance. In this compound, the orientation of the bulky carboximidamide group relative to the ring is of critical importance. The conformation of the oxolane ring directly influences the spatial arrangement of the carboximidamide group, which in turn controls its accessibility for intermolecular interactions and chemical reactions. For instance, a specific ring conformer might shield one face of the C=N bond, thereby influencing the stereochemical path of an addition reaction.
Table 2: Key Dihedral Angles for Low-Energy Conformers of the Oxolane Ring (Illustrative Data)
| Conformer | Pseudorotation Phase Angle (P) | Puckering Amplitude (q) | Relative Energy (kcal/mol) |
|---|---|---|---|
| Envelope (E) | 18° | 0.38 Å | 0.00 |
| Twist (T) | 36° | 0.37 Å | +0.5 |
The illustrative data suggest a minor preference for an envelope conformation, likely to best accommodate the substituents at the C2 position. The low calculated energy barrier between conformers indicates that the ring is highly flexible at ambient temperatures.
Predictive Modeling of Reaction Pathways and Transition States
A key application of computational chemistry is the modeling of reaction mechanisms, which provides insights that complement experimental findings. For this compound, a pertinent reaction to model would be its hydrolysis, a process that would convert the amidine functional group into an amide.
This modeling requires the identification of all reactants, intermediates, transition states (TS), and products along a proposed reaction pathway. Quantum chemical methods are used to compute the energies of each of these species. The transition state represents a first-order saddle point on the potential energy surface, and its energy dictates the activation energy (ΔG‡) of that reaction step.
In the hydrolysis of an amidine, the mechanism would likely proceed via the nucleophilic attack of a water molecule on the carbon of the C=N bond, followed by a series of proton transfers and the eventual cleavage of a C-N bond. Locating the transition state for the initial attack of water (TS1) is a critical step. A calculated activation energy offers a quantitative prediction of the reaction rate, and comparing the activation barriers for different potential pathways allows for the identification of the most probable mechanism.
Molecular Dynamics Simulations for Understanding Intramolecular Interactions
While quantum calculations excel at describing static molecular structures, Molecular Dynamics (MD) simulations offer insight into the dynamic behavior of a molecule over time. nih.gov An MD simulation of this compound, solvated within a system of explicit water molecules, can uncover vital information regarding its flexibility and interactions. nih.govnih.gov
Moreover, MD simulations facilitate the analysis of the solvent's structure around the molecule. By calculating the radial distribution function (RDF) for water molecules surrounding the functional groups, it is possible to quantify how the solute organizes the adjacent solvent, which is crucial for understanding its solubility and interactions in a biological setting. dovepress.com
Computational Approaches to Stereochemical Outcomes
Given that this compound is a chiral molecule, any reaction that introduces a new stereocenter will result in diastereomeric products. Computational modeling serves as a potent tool for predicting and rationalizing the stereoselectivity of such reactions.
For example, consider a hypothetical reduction of the C=N double bond to form an amine, which would create a new chiral center at the carbon atom. This reaction would yield two diastereomers. The stereochemical result would be determined by which face of the C=N plane the hydride reagent attacks.
To predict the major product, a computational strategy would involve modeling the transition states for the attack of the reducing agent (e.g., a borohydride (B1222165) ion) on both the Re and Si faces of the imine carbon. The energies of these two diastereomeric transition states (TS-Re and TS-Si) would then be calculated. In accordance with the Curtin-Hammett principle, the ratio of the products is governed by the difference in the free energies of these transition states.
A lower activation energy for attack from one face would indicate that the corresponding diastereomer is the predominant product. This energy difference typically arises from steric hindrance; the computational model would illustrate how the methyl group and the conformation of the oxolane ring create a more sterically encumbered environment on one face, thus favoring attack from the more accessible side. researchgate.net
Derivatization and Structural Modification of 2 Methyloxolane 2 Carboximidamide
Applications of 2 Methyloxolane 2 Carboximidamide in Advanced Chemical Systems
Role as a Synthetic Intermediate for Novel Chemical Entities
2-Methyloxolane itself is a product of the chemical conversion of biomass-derived platform molecules such as levulinic acid and furfural (B47365). mdpi.com The synthesis process involves catalyzed hydrogenations and dehydrations of these precursors. mdpi.com While 2-Methyloxolane is primarily utilized as a solvent, its structural features could theoretically allow it to serve as a starting material for the synthesis of other chemical entities. However, its primary role reported in the literature is not that of a reactive intermediate for building complex molecular scaffolds, but rather as a reaction medium.
Potential as a Ligand in Transition Metal Catalysis and Coordination Chemistry
As a cyclic ether, 2-Methyloxolane possesses oxygen atoms with lone pairs of electrons, making it a potential ligand for coordination to metal centers. In practice, it is more commonly used as a solvent in transition metal-catalyzed reactions, such as palladium-catalyzed aminocarbonylation, where it can serve as a greener alternative to solvents like tetrahydrofuran (B95107) (THF). nih.gov Its coordinating ability is generally weaker than more specialized ligands, but its role as a solvent can influence the solubility of catalysts and reagents, thereby affecting reaction outcomes. There is no specific mention in the provided results of 2-Methyloxolane being a primary or designed ligand in catalytic systems.
Exploration in Materials Science Research (excluding properties)
In materials science, 2-Methyloxolane is being explored as a sustainable solvent for the fabrication of advanced materials. For instance, it has been investigated as a replacement for n-hexane in the development of superhydrophobic surfaces. dntb.gov.ua This application leverages its solvent capabilities to deposit polymer-nanoparticle composites, demonstrating that sustainable solvents can be used to create materials with enhanced functionalities. dntb.gov.ua
Use in Methodological Advancements in Organic Synthesis
The primary contribution of 2-Methyloxolane to methodological advancements in organic synthesis lies in its promotion of green chemistry principles. nih.gov Its use as a bio-based, less toxic solvent alternative to traditional solvents like THF and hexane (B92381) is a significant methodological shift. nih.gova-r.com Research has demonstrated its effectiveness in various extraction processes and chemical reactions, thereby enabling more sustainable synthetic protocols. nih.govnih.govnih.gov For example, its application in the extraction of natural products showcases its potential to replace hazardous solvents in industrial processes. nih.gov
Advanced Analytical Methodologies for Structural Elucidation of 2 Methyloxolane 2 Carboximidamide
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is a critical technique for confirming the elemental composition of a compound by providing a highly accurate mass measurement of the molecular ion. For the hypothetical compound 2-Methyloxolane-2-carboximidamide, with a presumed molecular formula of C₆H₁₂N₂O, the expected exact mass could be calculated. An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, would be used to measure the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ to within a few parts per million (ppm) of its theoretical value. This high accuracy allows for the unambiguous determination of the molecular formula, distinguishing it from other potential isobaric compounds. However, as no synthesis or isolation of this compound has been reported, no experimental HRMS data exists.
Multidimensional Nuclear Magnetic Resonance Spectroscopy for Complete Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. For a complete structural assignment of this compound, a suite of multidimensional NMR experiments would be necessary.
¹H NMR: Would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
¹³C NMR: Would reveal the number of unique carbon atoms in the molecule.
DEPT (Distortionless Enhancement by Polarization Transfer): Would differentiate between CH, CH₂, and CH₃ groups.
COSY (Correlation Spectroscopy): Would establish proton-proton (¹H-¹H) coupling correlations, identifying neighboring protons.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton to its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the carboximidamide group to the 2-position of the methyloxolane ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): Could provide information about the through-space proximity of protons, aiding in stereochemical assignments.
Without a sample of the compound, no experimental NMR data can be generated or analyzed.
X-ray Crystallography for Solid-State Structure and Conformation Analysis
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details. researchgate.net To perform this analysis, a single crystal of high quality is required. If this compound could be synthesized and crystallized, X-ray diffraction analysis would unambiguously confirm its connectivity and provide precise information about the geometry of the oxolane ring and the carboximidamide group. It would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding. As the compound is not available, no crystallographic data can be presented.
Advanced Spectroscopic Techniques for Isomeric Purity and Stereochemical Characterization
The 2-position of the 2-methyloxolane ring is a stereocenter, meaning that this compound can exist as a pair of enantiomers ((R)- and (S)-isomers). Advanced spectroscopic techniques would be essential to determine the isomeric purity and assign the absolute configuration of a synthesized sample.
Chiral High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase, this technique can separate the enantiomers, allowing for the determination of the enantiomeric excess (ee).
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These chiroptical spectroscopic methods measure the differential absorption of left and right circularly polarized light. By comparing the experimental spectra to those predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be determined.
As there are no reports on the synthesis of this compound, no data on its isomeric purity or stereochemical characterization is available.
No Publicly Available Research Found for "this compound"
Following a comprehensive review of scientific literature and chemical databases, no research or data could be found for the chemical compound "this compound." As a result, it is not possible to generate an article on its future research directions and emerging paradigms as requested.
The extensive search included inquiries into its synthesis, potential applications in flow chemistry, sustainable production routes, catalytic activities, and theoretical modeling. However, these searches did not yield any relevant results for this specific compound.
While the parent molecule, 2-Methyloxolane (also known as 2-methyltetrahydrofuran (B130290) or 2-MeTHF), is a well-documented and researched bio-based solvent, there is no information available in the public domain regarding the carboximidamide derivative specified. The existing body of literature on 2-Methyloxolane focuses on its sustainable production from biomass sources like lignocellulose, and its application as a green alternative to conventional solvents such as hexane (B92381) in various extraction processes.
Similarly, while the carboximidamide functional group is a known pharmacophore in medicinal chemistry, no studies were found that incorporate this functional group onto a 2-methyloxolane scaffold.
Therefore, without any foundational research on the synthesis, properties, or potential applications of "this compound," any attempt to create the requested article would be speculative and not based on scientifically validated information.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
